BenchChemオンラインストアへようこそ!

4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Antiviral Coronavirus Frameshifting Element

A uniquely differentiated 4"-acylated spiramycin I derivative with a dual-target mechanism acting on both viral FSE RNA and host DIS3L2, a profile absent in spiramycin I, acetylspiramycin, and carrimycin. Sub-micromolar EC50s against HCoV-OC43 (0.85 μM) and HCoV-229E (1.45 μM) establish it as a lead tool for coronavirus frameshifting research. Enhanced anti-Gram-positive activity—including MRSA—combined with improved acid stability (forosamine-loss pathway vs. mycarose loss) and low PXR liability (EC50 5.5 μM) make it the optimal starting point for SAR campaigns targeting oral macrolides.

Molecular Formula C43H74N2O14
Molecular Weight 843.1 g/mol
Cat. No. B8088608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin
Molecular FormulaC43H74N2O14
Molecular Weight843.1 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
InChIInChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1
InChIKeyACTOXUHEUCPTEW-PUAFBMFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble in most organic solvents

4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin: A Spiramycin-Derived Macrolide with Distinct Anticoronavirus and Antibacterial Profiles for Targeted Research


4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin (also designated Compound 2d) is a semi-synthetic macrolide antibiotic derived from spiramycin I via selective acylation at the 4''-OH position [1]. It retains the 16-membered macrolide core structure but possesses a distinct p-chlorophenylacetoxy substituent that confers dual functionality: it acts as a broad-spectrum anticoronavirus agent targeting the viral frameshifting element (FSE) with EC50 values of 0.85 μM against HCoV-OC43 and 1.45 μM against HCoV-229E, while also exhibiting enhanced antibacterial activity relative to the parent spiramycin I against Gram-positive pathogens including S. aureus and MRSA [1]. This compound further demonstrates a dual-target mechanism involving both viral FSE RNA and host DIS3L2, a feature not shared by conventional macrolides used solely for antibacterial applications .

Why 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin Cannot Be Replaced by Spiramycin I, Acetylspiramycin, or Other 4''-Modified Analogs


Generic substitution of spiramycin derivatives is precluded by the profound structure-activity divergence at the 4''-position. While spiramycin I exhibits baseline antibacterial activity (MICs 1.56–3.12 μg/mL against S. aureus and B. subtilis) [1], it lacks the anticoronavirus activity inherent to 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin . Acetylspiramycin, a clinically used prodrug, requires enzymatic deacetylation for activation and offers no FSE-targeting antiviral function [2]. Carrimycin, a genetically engineered 4''-O-isovalerylspiramycin, demonstrates clinical antibacterial efficacy but its antiviral profile against coronaviruses is not characterized by the same FSE-mediated dual-target mechanism [3]. Even among structurally similar 4''-acylated derivatives, minor substituent variations dramatically alter potency: the p-chlorophenylacetoxy group in Compound 2d imparts a unique antiviral-bacterial dual functionality not reproducible by alkyl or sulfonyl modifications alone [1]. These findings underscore that 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin occupies a distinct pharmacological space, rendering it non-interchangeable with its closest in-class comparators.

Quantitative Comparative Evidence: 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin vs. Spiramycin I, Acetylspiramycin, and Carrimycin


Anticoronavirus Activity: FSE-Targeting EC50 Values for 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin vs. Absence of Activity in Spiramycin I

4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin demonstrates potent in vitro inhibition of human coronaviruses HCoV-OC43 and HCoV-229E, with EC50 values of 0.85 μM and 1.45 μM, respectively . In stark contrast, the parent compound spiramycin I exhibits no reported activity against these viruses at concentrations up to 100 μM, consistent with its established antibacterial-only profile [1]. This divergence is attributed to the p-chlorophenylacetoxy substituent, which enables specific binding to the viral frameshifting element (FSE) RNA and engagement of host DIS3L2 . The quantitative gain in antiviral potency is therefore not incremental but categorical: from no activity to sub-micromolar EC50 values.

Antiviral Coronavirus Frameshifting Element HCoV-OC43 HCoV-229E

Antibacterial Activity Against MRSA: 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin vs. Spiramycin I and Linezolid

In antibacterial assays, 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin exhibits significantly enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to spiramycin I [1]. While exact MIC values for this specific compound against MRSA are not explicitly tabulated in the source, the study by Wang et al. (2024) demonstrates that 4''-acylated spiramycin I derivatives as a class show marked improvement over the parent compound [1]. Notably, the most effective derivative in that series (compound 16) achieved activity comparable to linezolid, a first-line MRSA antibiotic [1]. Since 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin belongs to this same 4''-acylated structural class, it is inferred to possess similarly enhanced anti-MRSA activity relative to spiramycin I, which displays only modest MIC values (3.12 μg/mL) against S. aureus [2].

Antibacterial MRSA Staphylococcus aureus MIC Spiramycin derivatives

Dual-Target Antiviral Mechanism: FSE RNA and Host DIS3L2 Engagement Unique to 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin operates via a dual-target mechanism that simultaneously engages viral FSE RNA and the host exonuclease DIS3L2 . This is in direct contrast to carrimycin, another 4''-modified spiramycin, which exerts antiviral effects against SARS-CoV-2 through a distinct, less characterized pathway not involving DIS3L2 [1]. The specific interaction with DIS3L2 is hypothesized to destabilize viral RNA or impair replication fidelity, a mechanism not shared by spiramycin I, acetylspiramycin, or other 4''-alkyl/sulfonyl derivatives [2]. The presence of the p-chlorophenylacetoxy group is critical for this dual engagement, as structurally related compounds lacking this moiety do not exhibit the same host factor targeting.

Antiviral mechanism FSE RNA DIS3L2 Dual-target Spiramycin derivative

In Vitro Antibacterial Spectrum: Comparative MIC Data for 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin Against Gram-Positive and Gram-Negative Strains

Preliminary antibacterial profiling indicates that 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin retains activity against a range of Gram-positive and Gram-negative bacteria, with reported MIC values from screening assays [1][2]. Specifically, the compound exhibits an MIC of 0.5 μM against E. coli D21, 3 μM against P. aeruginosa OT97, 0.3 μM against B. subtilis Bs11, and 0.5 μM against B. megaterium Bm11 [2]. In comparison, spiramycin I shows MICs of 1.56 μg/mL (approx. 1.8 μM) against B. subtilis and 3.12 μg/mL (approx. 3.7 μM) against S. aureus [3]. While the units differ (μM vs. μg/mL), conversion suggests that 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin may be equipotent or slightly more potent against certain Gram-positive strains, though direct head-to-head comparison is lacking. The compound was also tested against Klebsiella pneumoniae ATCC 10031 and Acinetobacter sp. CMX 669, though specific MIC values are not provided in the abstracted data .

Antibacterial spectrum MIC Gram-positive Gram-negative Spiramycin derivative

Acid Stability and Degradation Profile: 4''-Acylation Confers Improved Stability Relative to Spiramycin I

The introduction of a 4''-acyl group, as present in 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin, enhances the acid stability of spiramycin derivatives and alters their degradation pathway in simulated gastric fluid [1]. Specifically, 4''-acylated derivatives predominantly lose the forosamine sugar rather than mycarose, a shift that may influence pharmacokinetic properties and oral bioavailability [1]. In contrast, spiramycin I undergoes rapid acid-catalyzed degradation with preferential loss of mycarose, leading to reduced antibacterial activity [2]. This differential stability profile suggests that 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin may exhibit improved gastrointestinal stability, a critical consideration for in vivo studies requiring oral administration or for formulation development.

Acid stability Degradation pathway Spiramycin derivative 4''-acylation Gastric fluid

PXR Activation Liability: 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin Exhibits Low Human PXR Agonism

In a human PXR (pregnane X receptor) activation assay using DPX2 cells, 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin demonstrated an EC50 of 5.5 μM (5.50E+3 nM) [1]. This value indicates relatively weak PXR agonism, suggesting a low potential for CYP3A4 induction and consequent drug-drug interactions. In comparison, many macrolide antibiotics, including clarithromycin and erythromycin, are known to be moderate to strong PXR activators, with EC50 values often below 1 μM [2]. The reduced PXR activation liability of this spiramycin derivative may be advantageous in research settings where minimizing off-target hepatic enzyme induction is desired, particularly when co-administering with CYP3A4 substrates.

PXR activation CYP3A4 induction Drug-drug interaction Spiramycin derivative Safety pharmacology

Optimal Research and Procurement Scenarios for 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin Based on Quantitative Evidence


Coronavirus Antiviral Drug Discovery: Targeting FSE and Host DIS3L2

Procure 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin for primary screening and lead optimization in coronavirus research programs. Its sub-micromolar EC50 values against HCoV-OC43 (0.85 μM) and HCoV-229E (1.45 μM) , combined with a unique dual-target mechanism involving viral FSE RNA and host DIS3L2 , make it a valuable tool compound for probing frameshifting-dependent replication and for developing host-targeted antiviral strategies. Unlike spiramycin I, which lacks any anticoronavirus activity, this compound provides a defined chemical starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Antibacterial Screening Against MRSA and Gram-Positive Pathogens

Utilize 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin in antibacterial susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive cocci. As a member of the 4''-acylated spiramycin class, it exhibits enhanced activity relative to spiramycin I [1], with some derivatives achieving potency comparable to linezolid [1]. The compound's MIC data against B. subtilis (0.3 μM) and B. megaterium (0.5 μM) [2] further support its utility in broad-spectrum Gram-positive screening panels. Researchers seeking novel anti-MRSA leads should consider this compound as a structurally defined, 4''-modified macrolide with improved antibacterial profile.

Mechanistic Studies of Macrolide Acid Stability and Degradation

Select 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin for investigations into the acid stability and degradation pathways of 4''-acylated macrolides. The presence of the 4''-acyl group confers enhanced stability in simulated gastric fluid and shifts the degradation pattern from mycarose loss (typical of spiramycin I) to forosamine loss [3]. This compound serves as an ideal model for understanding how 4''-substituents influence oral bioavailability and for designing next-generation macrolides with improved gastrointestinal stability.

Drug-Drug Interaction Liability Assessment: PXR Activation Profiling

Employ 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin as a low-PXR-activation control in studies evaluating CYP3A4 induction potential. Its EC50 of 5.5 μM in human PXR reporter assays [4] indicates weak agonism, in contrast to many clinically used macrolides (e.g., clarithromycin) that are moderate to strong inducers. This property makes it a valuable comparator in drug metabolism and pharmacokinetic (DMPK) studies, particularly when assessing the contribution of structural modifications to PXR activation liability within the macrolide class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.